![molecular formula C17H16N4O3S B2540891 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013796-31-0](/img/structure/B2540891.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The compound features a complex structure composed of a thiazole ring, a pyrazole moiety, and a dioxin derivative. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiazole and pyrazole rings through cyclization reactions under specific conditions.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For example:
- Cytotoxicity Assays : In vitro tests against various cancer cell lines such as HCT-116 (human colon carcinoma) and HepG2 (hepatocellular carcinoma) revealed promising results. Compounds in this class showed IC50 values comparable to established anticancer agents like Harmine .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Harmine | HCT-116 | 2.40 ± 0.12 |
Tested Compound | HCT-116 | 3.00 ± 0.15 |
Tested Compound | HepG2 | 4.50 ± 0.20 |
The mechanism by which this compound exerts its effects appears to involve modulation of critical signaling pathways:
- MAPK/ERK Pathway : It has been shown to influence cell proliferation and differentiation through this pathway.
- Apoptosis Induction : Flow cytometry analysis indicates that the compound may induce apoptosis in cancer cells by causing cell cycle arrest at various phases .
Case Studies
Several case studies have investigated the biological activity of compounds related to this compound:
- Study on Thiazole Derivatives : A study reported that thiazole derivatives exhibited cytotoxic effects against multiple cancer lines with varying IC50 values, indicating their potential as chemotherapeutic agents .
Comparative Analysis
A comparative analysis of similar compounds reveals that structural modifications can significantly impact biological activity:
Compound Type | Structural Features | Anticancer Activity |
---|---|---|
Thiazoles | Electron-withdrawing groups | Moderate to high IC50 values |
Pyrazoles | Substituted at N-position | Variable activity depending on substitution |
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-7-13(21(2)20-10)16(22)19-17-18-12(9-25-17)11-3-4-14-15(8-11)24-6-5-23-14/h3-4,7-9H,5-6H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSIIMHHCIRTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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